5-methoxy-N,1-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)-1H-indole-2-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds often involves complex reactions, including etherification, oximation, Beckmann rearrangement, and reductive cyclization, among others. These processes are critical for achieving the desired molecular architecture and functional groups (Chen, Ye, & Hu, 2012).
Molecular Structure Analysis
X-ray single crystal diffraction analysis is a pivotal technique for determining the crystal structure of synthesized compounds, providing detailed insights into their molecular conformation and spatial arrangement (Prabhuswamy, Kumara, Pavithra, Kumar, & Lokanath, 2016).
Chemical Reactions and Properties
Research indicates a variety of chemical reactions that these compounds can undergo, including selective coupling reactions that are mild and efficient toward diverse product formation. These reactions are essential for modifying the molecular structure to achieve desired properties and functionalities (Zheng, Zhang, & Cui, 2014).
Physical Properties Analysis
The physical properties, such as crystal system, space group, cell parameters, and hydrogen bond interactions, are crucial for understanding the stability and solubility of the compound. These parameters are determined through comprehensive crystallographic studies and contribute significantly to the compound's application potential (Kumara, Shivalingegowda, Mahadevaswamy, Kariyappa, & Lokanath, 2017).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, susceptibility to isomerization, and interaction with biological molecules, are influenced by the compound's functional groups and molecular structure. Studies on similar compounds provide insight into their potential chemical behavior and reactivity patterns (Borodkin, Zaichenko, Borodkina, Belousova, & Ukhin, 2015).
Scientific Research Applications
Conversion of Plant Biomass to Furan Derivatives
5-methoxy-N,1-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)-1H-indole-2-carboxamide is related to compounds like 5-Hydroxymethylfurfural (HMF), a versatile reagent from plant biomass. HMF and its derivatives, including 2,5-dimethylfuran and 2,5-dimethyltetrahydrofuran, are key in developing sustainable polymers, fuels, and pharmaceuticals. This underlines a shift towards renewable resources in chemical industries, anticipating a significant extension of applications in the 21st century (Chernyshev, Kravchenko, & Ananikov, 2017).
Pharmacological Properties of Similar Compounds
While specific studies on 5-methoxy-N,1-dimethyl-N-(tetrahydro-2H-thiopyran-4-yl)-1H-indole-2-carboxamide are scarce, research on similar compounds, like 5-MeO-DALT, shows the importance of these substances in understanding the pharmacological, toxicological, and therapeutic potentials. 5-MeO-DALT has been studied for its psychoactive properties, highlighting the need for further scientific exploration to understand its full range of effects and potential applications in medical and industrial fields (Corkery et al., 2012).
Potential in Organic Synthesis
The compound's structural features suggest its potential utility in organic synthesis, especially in the construction of complex molecules. For example, derivatives of 5-Hydroxymethylfurfural (HMF), a structurally related compound, have been extensively explored for their applications in fine chemical synthesis, demonstrating the broad utility of such molecules in creating value-added chemicals and materials from renewable resources (Fan, Verrier, Queneau, & Popowycz, 2019).
properties
IUPAC Name |
5-methoxy-N,1-dimethyl-N-(thian-4-yl)indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-18(13-6-8-22-9-7-13)17(20)16-11-12-10-14(21-3)4-5-15(12)19(16)2/h4-5,10-11,13H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STAXQUCYFXYDRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C=C1C(=O)N(C)C3CCSCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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